N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core, substituted with a pyridazine ring bearing a pyrazole moiety and a 2-methoxy-5-(trifluoromethyl)phenyl group. This structure combines heterocyclic motifs (pyridazine, pyrazole) and a trifluoromethyl group, features commonly associated with bioactivity in medicinal and agrochemical research.
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-32-17-4-3-15(21(22,23)24)13-16(17)26-20(31)14-7-11-29(12-8-14)18-5-6-19(28-27-18)30-10-2-9-25-30/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRHFDXKUMJGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may include:
- Formation of the pyrazole ring through cyclization reactions.
- Synthesis of the pyridazine ring via condensation reactions.
- Coupling of the pyrazole and pyridazine rings.
- Introduction of the piperidine ring through nucleophilic substitution.
- Final coupling with the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its pyridazine-pyrazole hybrid system and trifluoromethylphenyl substitution. Below is a comparative analysis with compounds from the evidence, focusing on core scaffolds, substituents, and inferred bioactivity.
Pyrazole-Containing Carboxamides
- : N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide
- Key Features : Pyrazole-5-carboxamide core, trifluoromethyl group, chloro and pyridyl substituents.
- Comparison : Shares the trifluoromethyl and carboxamide groups with the target compound but differs in the core (pyrazole vs. pyridazine-piperidine). The chloro and pyridyl groups may enhance electrophilic reactivity or receptor binding, common in agrochemicals .
- Inferred Bioactivity : Likely insecticidal or herbicidal due to structural resemblance to commercial pyrazole-based agrochemicals.
Piperidine/Piperazine Derivatives
- (Compound 7): N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide Key Features: Pyrimidine-5-carboxamide core, piperazine linker, morpholine and nitrophenoxy substituents. Comparison: Utilizes a piperazine-morpholine system for solubility and conformational flexibility, contrasting with the target compound’s piperidine-pyridazine rigidity. The nitrophenoxy group may confer redox activity or photostability . Inferred Bioactivity: Potential kinase inhibition or antimicrobial applications based on pyrimidine-carboxamide scaffolds.
Thiazolecarboxamides
- : N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide Key Features: Thiazolecarboxamide core, piperazine-hydroxyethyl substituent. Comparison: Replaces pyridazine with thiazole, which may alter electronic properties and binding affinity. The hydroxyethyl-piperazine group could enhance water solubility . Inferred Bioactivity: Antibacterial or antifungal activity, as thiazoles are prevalent in antibiotics.
Table 1: Structural and Functional Comparison
Biological Activity
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological activities.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula . The presence of a trifluoromethyl group and a pyrazole moiety suggests enhanced biological activity due to their known effects in drug design.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:
- Apoptosis Induction : The compound has been shown to enhance caspase-3 activity, leading to increased apoptosis in cancer cells at concentrations as low as 1.0 μM .
- Microtubule Destabilization : It exhibits significant inhibition of microtubule assembly, which is crucial for cell division, thereby preventing cancer cell proliferation .
- Targeting Specific Pathways : The compound interacts with various cancer-related targets such as EGFR and topoisomerase II, which are vital in tumor growth and survival .
Other Biological Activities
In addition to its anticancer properties, the compound has demonstrated various pharmacological activities:
- Anti-inflammatory Effects : Studies indicate that similar pyrazole derivatives possess anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .
- Antibacterial and Antiviral Potential : Pyrazole-based compounds have been reported to exhibit antibacterial and antiviral activities, suggesting that this compound may also have broader therapeutic applications .
Case Studies
Several case studies provide insight into the efficacy of this compound:
- Study on Breast Cancer Cells : In vitro studies on MDA-MB-231 cells revealed that treatment with the compound resulted in significant morphological changes indicative of apoptosis at concentrations starting from 1.0 μM, reinforcing its potential as an anticancer agent .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further validating its effectiveness against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
